molecular formula C17H20N2OS B2364374 N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1090036-69-3

N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No. B2364374
CAS RN: 1090036-69-3
M. Wt: 300.42
InChI Key: QKXWMOMQBYQXOT-UHFFFAOYSA-N
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Description

N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide, also known as MPSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPSP belongs to the class of pyridine carboxamides and is synthesized through a multi-step process.

Mechanism of Action

The exact mechanism of action of N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation. N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the production of prostaglandins and nitric oxide, respectively.

Advantages and Limitations for Lab Experiments

N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are some limitations to using N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide in lab experiments. It has poor solubility in water, which can make it difficult to administer. N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide also has a short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide. One area of research is to investigate its potential as a therapeutic agent for various inflammatory and autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another area of research is to investigate its potential as an anti-cancer agent, either alone or in combination with other drugs. Further studies are also needed to elucidate the exact mechanism of action of N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide and to optimize its pharmacological properties.
Conclusion
In conclusion, N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized through a multi-step process and has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide acts by inhibiting the activation of NF-κB and COX-2, and has been found to reduce the production of pro-inflammatory cytokines and chemokines. While there are some limitations to using N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide in lab experiments, it has several advantages and holds promise for future research.

Synthesis Methods

The synthesis of N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves a multi-step process that includes the reaction of 4-methylpropiophenone with methylmagnesium bromide to form 1-(4-methylphenyl)propan-1-ol. This intermediate is then reacted with thionyl chloride to form 1-(4-methylphenyl)propyl chloride. The final step involves the reaction of 1-(4-methylphenyl)propyl chloride with 2-(methylsulfanyl)pyridine-3-carboxamide to form N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide.

Scientific Research Applications

N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases, including cancer and autoimmune disorders. N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.

properties

IUPAC Name

N-[1-(4-methylphenyl)propyl]-2-methylsulfanylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-4-15(13-9-7-12(2)8-10-13)19-16(20)14-6-5-11-18-17(14)21-3/h5-11,15H,4H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXWMOMQBYQXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=O)C2=C(N=CC=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide

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